molecular formula C8H3ClF4O B1302665 3'-Chloro-2,2,2,4'-tetrafluoroacetophenone CAS No. 845823-05-4

3'-Chloro-2,2,2,4'-tetrafluoroacetophenone

Cat. No. B1302665
M. Wt: 226.55 g/mol
InChI Key: DIJLIJGFYSXFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Chloro-2,2,2,4’-tetrafluoroacetophenone is a chemical compound with the molecular formula C8H3ClF4O . It is a clear yellow oil and is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . This chemical has applications in various industries, including the production of dyes, pigments, and specialty chemicals .


Molecular Structure Analysis

The molecular weight of 3’-Chloro-2,2,2,4’-tetrafluoroacetophenone is 226.55 g/mol . The InChI code is 1S/C8H3ClF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3H . The canonical SMILES is C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)F .


Physical And Chemical Properties Analysis

3’-Chloro-2,2,2,4’-tetrafluoroacetophenone has a molecular weight of 226.55 g/mol . It is a clear yellow oil . The topological polar surface area is 17.1 Ų . The compound has a complexity of 228 .

Scientific Research Applications

Synthesis and Characterization of Fluorinated Polymers

A study demonstrated the synthesis of a novel fluorinated diamine monomer from trifluoroacetophenone, which was used to create amorphous and semicrystalline polyimides. These polyimides exhibited high glass transition and melting temperatures, comparable to those of '6F'-based systems, and showed excellent solvent resistance due to their semicrystalline nature, confirmed by wide-angle X-ray scattering analysis (Brink et al., 1994).

Photophysics and Photoreactivity in Solvents

Research on 3-hydroxyflavone in various solvents revealed that solvent polarity and hydrogen bonding capabilities significantly affect its photophysical and photochemical properties. The study provided insights into solute-solvent interactions, which are crucial for understanding the behavior of similar compounds in different environments (Protti & Mezzetti, 2015).

Reactions with Hydroxylamine

A novel approach involved reacting 3-(polyfluoroacyl)chromones with hydroxylamine, leading to the formation of 3-cyano-2-(polyfluoroalkyl)chromones through nucleophilic 1,4-addition, pyrone ring opening, and cyclization. This method presents a new pathway for synthesizing chromone derivatives with potential applications in various fields (Sosnovskikh et al., 2006).

Metal Complex Interactions

An investigation into the interactions between hexahydride−osmium complexes and aromatic ketones, including fluorinated acetophenones, revealed selective C−H and C−F activations. This study highlights the potential of using such metal complexes in catalytic processes, offering a deeper understanding of metal-organic interactions and their applications in synthesis (Barrio et al., 2001).

Proton Transfer Reactions

The study of flavonol derivatives, including 4'-chloro,3-hydroxyflavone, in various solvents and aqueous micelle solutions provided valuable data on excited state intra-molecular proton transfer processes. Understanding these processes is essential for designing fluorescence-based sensors and studying the photophysics of bio-relevant molecules (Ghosh et al., 2014).

Future Directions

3’-Chloro-2,2,2,4’-tetrafluoroacetophenone has been attracting a lot of attention in the scientific community due to its unique properties and potential applications. It is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals , suggesting that it may have a wide range of future applications in these and potentially other industries.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJLIJGFYSXFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374067
Record name 3'-Chloro-2,2,2,4'-tetrafluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-2,2,2,4'-tetrafluoroacetophenone

CAS RN

845823-05-4
Record name 3'-Chloro-2,2,2,4'-tetrafluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845823-05-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.